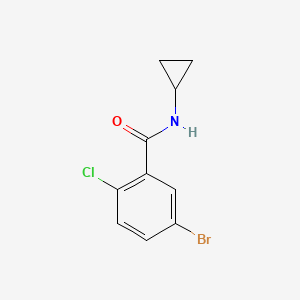

5-bromo-2-chloro-N-cyclopropylbenzamide

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being this compound. This designation reflects the precise positioning of substituents on the benzamide scaffold, where the bromine atom occupies the 5-position and the chlorine atom is located at the 2-position of the benzene ring, while the cyclopropyl group is attached to the nitrogen atom of the amide functional group.

The compound is systematically classified under the Chemical Abstracts Service registry number 669734-35-4, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes the descriptor "cyclopropyl 5-bromo-2-chlorobenzamide," which emphasizes the cyclopropyl substituent while maintaining reference to the halogenated benzene core structure. The compound belongs to the broader class of halogenated aromatic amides, specifically categorized as a dihalogenated benzamide derivative with alkyl substitution on the amide nitrogen.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₉BrClNO, representing a compact yet structurally complex organic molecule. The molecular weight has been precisely determined as 274.54 grams per mole, calculated through standard atomic mass contributions where carbon contributes 120.11 atomic mass units, hydrogen provides 9.08 atomic mass units, bromine accounts for 79.90 atomic mass units, chlorine contributes 35.45 atomic mass units, nitrogen adds 14.01 atomic mass units, and oxygen provides 16.00 atomic mass units.

The elemental composition analysis reveals a carbon content of approximately 43.73 percent by mass, hydrogen content of 3.31 percent, bromine content of 29.10 percent, chlorine content of 12.91 percent, nitrogen content of 5.10 percent, and oxygen content of 5.83 percent. This composition reflects the significant contribution of halogen atoms to the total molecular weight, which is characteristic of polyhalogenated organic compounds and influences the compound's physical and chemical properties.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 10 | 12.011 | 120.11 | 43.73 |

| Hydrogen | 9 | 1.008 | 9.08 | 3.31 |

| Bromine | 1 | 79.904 | 79.90 | 29.10 |

| Chlorine | 1 | 35.453 | 35.45 | 12.91 |

| Nitrogen | 1 | 14.007 | 14.01 | 5.10 |

| Oxygen | 1 | 15.999 | 16.00 | 5.83 |

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional molecular structure of this compound exhibits distinct conformational characteristics that arise from the interplay between the planar benzamide core and the three-membered cyclopropyl ring. The benzene ring maintains its characteristic planar geometry with bond angles close to 120 degrees, while the amide functional group adopts a planar configuration due to resonance stabilization between the carbonyl carbon and the nitrogen atom.

The cyclopropyl group introduces significant conformational rigidity due to the high ring strain inherent in three-membered carbocycles, with C-C-C bond angles constrained to approximately 60 degrees. This geometric constraint affects the overall molecular conformation and influences the compound's interaction with biological targets and chemical reactivity patterns. The presence of both bromine and chlorine substituents on the benzene ring creates an asymmetric substitution pattern that eliminates internal symmetry and results in a chiral environment around the benzamide core.

The molecular geometry can be described using standard structural identifiers, with the International Chemical Identifier string being InChI=1S/C10H9BrClNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14). The corresponding InChI Key is HVXQTKXSRJBMDT-UHFFFAOYSA-N, providing a condensed representation of the molecular structure. The Simplified Molecular Input Line Entry System representation is C1CC1NC(=O)C2=C(C=CC(=C2)Br)Cl, which describes the connectivity pattern in a linear format.

Spectroscopic Characterization (1H/13C NMR, IR, UV-Vis, MS)

The spectroscopic characterization of this compound provides essential structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns characteristic of the molecular framework, with aromatic protons appearing in the downfield region between 7.0 and 8.0 parts per million due to the deshielding effect of the electron-withdrawing halogen substituents and the carbonyl group.

The cyclopropyl protons exhibit characteristic multipicity patterns, with the methine proton attached to nitrogen appearing as a complex multiplet around 2.8-3.2 parts per million, while the methylene protons of the cyclopropyl ring show coupling patterns typical of three-membered rings with chemical shifts around 0.6-1.0 parts per million. The amide proton typically appears as a broad singlet in the range of 5.5-6.5 parts per million, with the exact position dependent on hydrogen bonding interactions and solvent effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon resonating around 165-170 parts per million, characteristic of amide carbonyls. The aromatic carbons show distinct patterns with the quaternary carbons bearing halogen substituents appearing at different chemical shifts due to the varying electronic effects of bromine and chlorine atoms. The cyclopropyl carbons are readily identifiable by their upfield chemical shifts, typically appearing around 6-8 parts per million for the methylene carbons and 22-26 parts per million for the methine carbon.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The amide carbonyl stretch appears as a strong absorption around 1650-1680 wavenumbers, while the nitrogen-hydrogen stretch of the secondary amide produces a band in the 3200-3400 wavenumber region. The aromatic carbon-carbon stretches contribute multiple bands in the 1400-1600 wavenumber range, and the carbon-halogen stretches appear in the fingerprint region below 1000 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 274/276/278, showing the characteristic isotope pattern for compounds containing both bromine and chlorine atoms. Common fragmentation pathways include loss of the cyclopropyl group and cleavage of the amide bond, producing fragments that can be analyzed to confirm the connectivity pattern.

Comparative Analysis with Structural Analogues

The structural landscape of compounds related to this compound encompasses several closely related derivatives that share common structural motifs while exhibiting distinct substitution patterns. One significant analogue is 4-bromo-2-chloro-N-cyclopropylbenzamide, which differs in the position of bromine substitution on the benzene ring. This positional isomer maintains the same molecular formula C₁₀H₉BrClNO and identical molecular weight of 274.54 grams per mole, but exhibits different electronic and steric properties due to the altered substitution pattern.

The 4-bromo isomer demonstrates different reactivity patterns and biological activity profiles compared to the 5-bromo derivative, highlighting the importance of substitution position in determining molecular properties. Both compounds share the characteristic cyclopropyl amide functionality, but the different halogen positioning affects the overall electron distribution and molecular polarity, leading to variations in solubility, stability, and interaction with biological targets.

Another important structural analogue is 2-amino-3-bromo-5-chloro-N-cyclopropylbenzamide, which introduces an amino group at the 2-position while maintaining the bromine and chlorine substitutions. This compound, with molecular formula C₁₀H₁₀BrClN₂O and molecular weight of 289.55 grams per mole, represents a more complex derivative that incorporates additional hydrogen bonding capability through the amino functionality. The presence of the amino group significantly alters the electronic properties of the benzene ring and provides additional sites for chemical modification and biological interaction.

Comparative analysis reveals that the cyclopropyl substitution pattern remains consistent across these analogues, suggesting the importance of this structural feature for maintaining desired properties. The three-membered ring contributes to molecular rigidity and provides a unique steric environment that distinguishes these compounds from analogues containing linear or branched alkyl substituents on the amide nitrogen. The combination of halogen substitution and cyclopropyl functionality creates a distinctive structural framework that balances lipophilicity, electronic properties, and conformational rigidity in ways that are valuable for pharmaceutical and materials applications.

Properties

IUPAC Name |

5-bromo-2-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXQTKXSRJBMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406570 | |

| Record name | 5-bromo-2-chloro-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669734-35-4 | |

| Record name | 5-bromo-2-chloro-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

- Starting material: 5-bromo-2-chlorobenzoic acid

- Reagent: Thionyl chloride (SOCl₂)

- Catalyst: Dimethylformamide (DMF) (0.5-1% molar ratio relative to acid)

- Solvent: None or minimal solvent (neat conditions preferred)

- Conditions: Reflux for 2-4 hours

- Work-up: Excess thionyl chloride removed by reduced pressure distillation at ~60°C

This step converts the carboxylic acid group into the more reactive acid chloride, 5-bromo-2-chlorobenzoyl chloride, facilitating subsequent amidation.

Step 2: Amidation with Cyclopropylamine

- Reagents: Cyclopropylamine (1.1-1.2 equivalents)

- Solvent: Dichloromethane or similar inert solvent

- Conditions: Stirring at room temperature or slightly below, under nitrogen atmosphere

- Work-up: Reaction mixture washed with aqueous sodium bicarbonate and brine to remove acidic by-products, dried over magnesium sulfate, and solvent evaporated

- Purification: Column chromatography or recrystallization to obtain pure this compound

This step forms the amide bond by nucleophilic attack of the amine on the acid chloride.

Alternative Coupling Methods

In some research contexts, amide bond formation can also be achieved using coupling reagents such as:

- Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP)

- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

- Triethylamine as base

These reagents activate the carboxylic acid or acid chloride intermediates to facilitate coupling with cyclopropylamine under milder conditions, often improving yields and purity.

Summary Table of Preparation Parameters

| Step | Reaction | Reagents/Catalysts | Solvent | Conditions | Yield & Purity Notes |

|---|---|---|---|---|---|

| 1 | Conversion of 5-bromo-2-chlorobenzoic acid to acid chloride | Thionyl chloride, DMF (0.5-1%) | None or minimal | Reflux 2-4 h, reduced pressure distillation at 60°C | Yield ~99% acid chloride |

| 2 | Amidation of acid chloride with cyclopropylamine | Cyclopropylamine (1.1-1.2 eq) | Dichloromethane | Stirring at RT under N₂ | Purification by chromatography or recrystallization; high purity achievable |

| Alternative | Amide coupling using PyBroP or HATU | PyBroP or HATU, triethylamine | DMF or DCM | RT, overnight stirring | Moderate to good yields; purity >98% |

Research Findings and Notes

- The use of thionyl chloride with catalytic DMF is a well-established method to prepare acid chlorides with high yield and purity.

- Amidation reactions with cyclopropylamine proceed smoothly due to the high reactivity of acid chlorides.

- Coupling reagents like PyBroP and HATU provide alternative routes that avoid handling acid chlorides directly, which can be advantageous for sensitive substrates.

- Purification typically involves aqueous washes to remove residual acids and bases, followed by chromatographic or recrystallization techniques to achieve high purity.

- Analytical methods such as HPLC and LC-MS confirm the identity and purity of the final product, with reported purities exceeding 98%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce different amine derivatives .

Scientific Research Applications

Antiviral Research

Recent studies have highlighted the potential of compounds similar to 5-bromo-2-chloro-N-cyclopropylbenzamide as antiviral agents. For instance, research has focused on the synthesis of related compounds that exhibit activity against RNA viruses such as SARS-CoV-2 and respiratory syncytial virus (RSV). These studies indicate that modifications of the benzamide structure can lead to compounds with significant antiviral properties, suggesting that this compound may also possess similar capabilities due to its structural characteristics .

Cancer Therapeutics

The compound has also been explored for its potential as an inhibitor of specific kinases involved in cancer progression. For example, compounds with similar structural motifs have been shown to inhibit monopolar spindle 1 (Mps-1) kinase, which plays a role in cell division and tumor growth. This suggests that this compound could be investigated for its efficacy in treating various cancers, including hematological malignancies and solid tumors .

Case Study 1: Antiviral Activity Assessment

In a recent study examining the antiviral properties of benzamide derivatives, compounds structurally related to this compound were screened for their efficacy against RSV. The results indicated that certain analogues exhibited low micromolar activity against the virus while maintaining low cytotoxicity in host cells. This underscores the potential for further development of this class of compounds as antiviral agents .

Case Study 2: Inhibition of Mps-1 Kinase

Another study investigated various substituted benzamides for their ability to inhibit Mps-1 kinase activity. Compounds similar to this compound demonstrated promising inhibitory effects on cancer cell lines, indicating their potential use in targeted cancer therapies. The findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent inhibitors .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group introduces steric bulk and conformational rigidity compared to linear alkyl chains (ethyl, propyl). This may enhance metabolic stability in agrochemical applications .

Research Findings and Implications

- Structural Insights : Crystallographic data for related sulfonamides (e.g., N-(5-bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide) indicate that cyclopropyl groups maintain planar geometries, which could stabilize interactions in biological systems .

Biological Activity

2-Chloro-4-fluoro-6-nitrotoluene is a halogenated aromatic compound with the molecular formula C7H5ClFNO2. Its structure features a benzene ring substituted with chlorine, fluorine, and nitro groups, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry and environmental science due to its potential therapeutic applications and ecological implications.

The presence of electron-withdrawing groups such as the nitro group enhances the electrophilic character of the compound, facilitating various chemical reactions. Key properties include:

- Electrophilic Aromatic Substitution (EAS) : The nitro group directs electrophiles to ortho and para positions on the benzene ring.

- Reduction : The nitro group can be reduced to an amino group, which may alter biological interactions.

- Nucleophilic Substitution : Chlorine can be substituted by nucleophiles, impacting the compound's reactivity.

Antimicrobial Properties

Research indicates that derivatives of nitro-substituted toluenes exhibit significant antimicrobial activity. A study demonstrated that related compounds could inhibit bacterial growth, suggesting potential applications in antibiotic development. This activity is primarily attributed to the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress in microbial cells .

Cytotoxic Effects

In vitro studies have shown that 2-chloro-4-fluoro-6-nitrotoluene can induce cytotoxicity in various cancer cell lines. The mechanism involves ROS generation, which triggers apoptosis pathways. Notably, this compound has been evaluated against multiple cancer types, demonstrating varying degrees of effectiveness .

Environmental Impact

The environmental persistence of this compound has been investigated, revealing that it can degrade under aerobic conditions, leading to less toxic byproducts. This degradation pathway is crucial for assessing its ecological safety and potential impacts on soil and water systems .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations among similar compounds influence their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-fluorotoluene | Chlorine and fluorine on benzene | Moderate antibacterial properties |

| 4-Chloro-2-fluoro-5-nitrotoluene | Similar nitro substitution | Notable cytotoxicity against cancer cells |

| 2-Fluoro-5-nitrotoluene | Lacks chlorine | Lower reactivity in biological systems |

The unique combination of halogen and nitro groups in 2-chloro-4-fluoro-6-nitrotoluene enhances its reactivity compared to structurally similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Case Studies and Research Findings

- Antileishmanial Activity : Nitro and halogenated derivatives have shown promise as antileishmanial agents. A study identified over 90 compounds with significant antileishmanial activity linked to their structural features, including those similar to 2-chloro-4-fluoro-6-nitrotoluene. These findings suggest a potential pathway for developing new treatments for neglected tropical diseases .

- Cytotoxicity Mechanisms : Detailed investigations into the cytotoxic mechanisms revealed that compounds like 2-chloro-4-fluoro-6-nitrotoluene induce apoptosis through ROS-mediated pathways. This was supported by studies measuring cell viability and apoptotic markers in treated cancer cell lines .

- Environmental Degradation Studies : Research conducted on the biodegradation pathways of similar compounds showed that specific microbial strains could utilize these compounds as carbon sources, leading to their breakdown into less harmful substances. This highlights the importance of understanding the environmental fate of such chemicals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-2-chloro-N-cyclopropylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 5-bromo-2-chlorobenzoic acid derivatives with cyclopropylamine. Key steps include:

- Activation of the carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂] in solvents like dichloromethane (DCM) at 0–50°C for 1–12 hours .

- Subsequent reaction with cyclopropylamine under reflux in ethanol or THF, monitored by TLC for completion .

- Yield optimization requires precise control of stoichiometry, temperature, and catalyst (e.g., acetic acid for condensation) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromo and chloro groups) and cyclopropylamide linkage via coupling patterns .

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-ray Crystallography : SHELX software refines crystal structures, validating bond lengths/angles (e.g., C–Br: ~1.89 Å, C–Cl: ~1.73 Å) .

Q. What preliminary biological activities have been reported for structurally related benzamide derivatives?

- Methodological Answer : Analogous compounds (e.g., sulfonamides and trifluoromethyl-substituted benzamides) show:

- Antimicrobial Activity : Assessed via agar diffusion assays against Gram-positive bacteria (MIC ≤ 25 µg/mL) .

- Receptor Targeting : Molecular docking studies suggest interactions with enzyme active sites (e.g., carbonic anhydrase) .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer :

- Use mixed solvents (e.g., ethanol/water) for recrystallization, leveraging temperature-dependent solubility .

- Chromatography (silica gel, ethyl acetate/hexane) separates polar byproducts, with TLC monitoring .

Advanced Research Questions

Q. How can conflicting data on synthetic yields from similar benzamide syntheses be resolved?

- Methodological Answer : Contradictions arise from:

- Reagent Purity : Impurities in cyclopropylamine or acid chloride reduce coupling efficiency; validate via GC-MS .

- Reaction Kinetics : Time-temperature profiles (e.g., 50°C vs. reflux) alter intermediate stability; optimize using DoE (Design of Experiments) .

Q. What strategies validate computational predictions of this compound’s binding affinity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .

- SAR Analysis : Modify substituents (e.g., replacing Br with CF₃) and correlate with activity trends .

Q. How does the cyclopropyl group influence conformational stability in solution vs. solid state?

- Methodological Answer :

- Variable-Temperature NMR : Detects restricted rotation of the cyclopropylamide moiety in solution .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) in crystal lattices using SHELXL-refined data .

Q. What mechanisms explain contradictory bioactivity results in analogous compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.